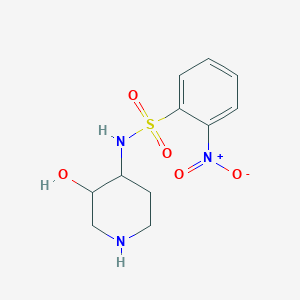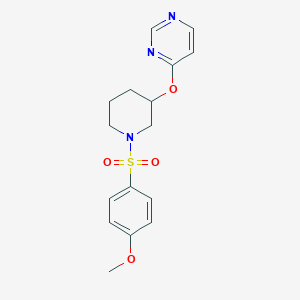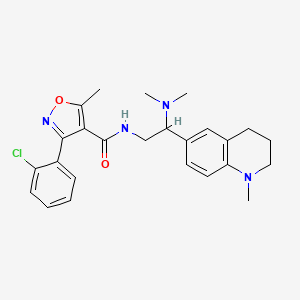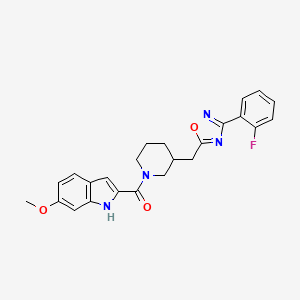![molecular formula C18H11Cl3N6O B2892042 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890938-85-9](/img/structure/B2892042.png)
3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. The compound is characterized by the presence of multiple chlorinated aromatic rings and a pyrazolo[3,4-d]pyrimidine core, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be achieved through a multistep process involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by the attachment of the benzohydrazide moiety. The general synthetic route includes the following steps:
Synthesis of the pyrazolo[3,4-d]pyrimidine core via cyclization of appropriate precursors under acidic or basic conditions.
Chlorination of the aromatic rings using reagents such as thionyl chloride or sulfuryl chloride.
Attachment of the benzohydrazide moiety through a condensation reaction with benzohydrazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This typically includes the use of high-efficiency catalysts, temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide undergoes several types of chemical reactions, including:
Substitution reactions: : Due to the presence of multiple chloro groups, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: : The compound can be oxidized or reduced using common reagents, leading to various derivatives.
Condensation reactions: : The hydrazide group allows for condensation reactions with aldehydes and ketones to form hydrazones and other derivatives.
Common Reagents and Conditions
Thionyl chloride: and sulfuryl chloride for chlorination
Benzohydrazine: for condensation reactions
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation
Reducing agents: like lithium aluminum hydride or sodium borohydride for reduction
Major Products Formed
Scientific Research Applications
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: : Used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exerts its effects involves interactions with various molecular targets and pathways. The compound's multiple chloro groups and aromatic rings enable it to interact with proteins, enzymes, and other biomolecules, potentially leading to inhibition or modulation of biological processes. These interactions can result in the compound exhibiting antimicrobial, anticancer, or other therapeutic activities.
Comparison with Similar Compounds
3,4-Dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be compared with similar compounds based on its structure and properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: : Compounds with the same core structure but different substituents.
Chlorinated benzohydrazides: : Compounds with similar chlorinated aromatic rings and hydrazide groups.
The uniqueness of this compound lies in its specific combination of chloro groups and aromatic rings, which confer unique chemical and biological properties not found in other similar compounds.
By carefully optimizing its synthesis and exploring its diverse chemical reactions, researchers can harness the full potential of this compound in various scientific and industrial fields.
Properties
IUPAC Name |
3,4-dichloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N6O/c19-11-2-1-3-12(7-11)27-17-13(8-24-27)16(22-9-23-17)25-26-18(28)10-4-5-14(20)15(21)6-10/h1-9H,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAOSJKMOZUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)




![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)

![1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2891981.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)
